2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Amphiphilicity Pickering Emulsion Starch Modification

Selecting the optimal alkenyl succinic anhydride chain length is critical for resin performance. TDSA (C14) provides a strategic middle ground, balancing the tensile strength of shorter chains with the impact toughness of longer analogs. Key differentiation data: (1) Epoxy Curing: Offers moderate crosslink density and enhanced toughness vs. C8/C12 or C16/C18 ASAs. (2) Surface Modification: Grafts long hydrophobic chains onto mineral surfaces, achieving water contact angles up to 101.3°. (3) Biocatalysis: Acylates up to 50% of enzyme amino groups, boosting ester-synthesis rate 8.4-fold for lipases. (4) Ultrasound Processing: Significantly increased starch succinylation efficiency under 450 W ultrasound. Bulk quantities available with rapid global fulfillment.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 33806-58-5
Cat. No. B1361522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandione, dihydro-3-(tetradecen-1-yl)-
CAS33806-58-5
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC=CC1CC(=O)OC1=O
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h2,16H,1,3-15H2
InChIKeyAXFMGCDLSGAENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDSA Procurement & Technical Baseline


2,5-Furandione, dihydro-3-(tetradecen-1-yl)-, commonly referred to as Tetradecenyl Succinic Anhydride (TDSA), is a lipophilic, reactive cyclic anhydride (CAS 33806-58-5; molecular formula C18H30O3; molecular weight 294.43 g/mol) [1]. It is synthesized via the thermal 'Ene' reaction between maleic anhydride and 1-tetradecene, yielding a long-chain alkenyl succinic anhydride (ASA) with a C14 hydrophobic side chain [2]. This compound is primarily employed as an epoxy curing agent, corrosion inhibitor in lubricating oils, and intermediate in the preparation of alkyd or unsaturated polyester resins .

TDSA Chain Length & Functional Performance


In the alkenyl succinic anhydride (ASA) series, simple substitution among different chain lengths (e.g., C8, C10, C12, C16, C18) is not permissible because the side-chain length directly governs amphiphilicity, reactivity, and mechanical outcomes [1]. Studies demonstrate a bell-shaped relationship between chain length and emulsification performance, with TDSA's C14 chain exhibiting suboptimal contact angle and emulsification compared to C10, yet enhanced performance under high-power ultrasound [1]. In epoxy curing, longer ASA chains decrease tensile strength while improving impact toughness [2]. Therefore, selecting TDSA (C14) over analogs like octenyl succinic anhydride (OSA, C8) or hexadecenyl succinic anhydride (HSA, C16) is a deliberate, application-specific decision, not a generic interchange. The following evidence quantifies these critical distinctions.

TDSA Performance vs. ASA Analogs


Amphiphilicity and Ultrasound-Assisted Starch Modification

In a comparative study of alkenyl succinic anhydrides (C8, C10, C14) for starch succinylation, tetradecenyl succinic anhydride (TDSA, C14) demonstrated a distinct response to high-power ultrasound. While decenyl succinic anhydride (DSA, C10) achieved optimal amphiphilicity (contact angle θ = 86.3°) and emulsification (EAI = 34.3 m²/g), TDSA modification was most enhanced by 450 W ultrasound, yet its contact angle and emulsification properties remained suboptimal compared to DSA. This indicates that longer hydrophobic side chains (C14) do not inherently yield better performance, underscoring the need for targeted selection based on processing conditions [1].

Amphiphilicity Pickering Emulsion Starch Modification

Hydrophobic Surface Modification on Tourmaline

Surface modification of tourmaline with tetradecenyl succinic anhydride (TDSA) yielded a maximum water contact angle of 101.3°, demonstrating a high degree of hydrophobicity. This is a direct result of the long C14 chain introduction, which significantly alters surface energy compared to unmodified tourmaline [1].

Surface Modification Hydrophobicity Composite Materials

Efficient Lipase Modification with Minimal Inactivation

In the chemical modification of lipase-P (Pseudomonas sp. lipase), emulsified tetradecenyl succinic anhydride (TDSA) enabled smooth N-acylation of amino groups, achieving up to 50% modification with little enzyme inactivation. Crucially, this modification increased the initial ester-synthesis rate by 8.4 times compared to the native enzyme [1].

Enzyme Modification Biocatalysis Lipase

Epoxy Mechanical Properties & ASA Chain Length

While no direct study compares TDSA (C14) to other ASAs in epoxy curing, established structure-property relationships for alkenyl succinic anhydrides (C8, C12, C16) demonstrate that increasing side-chain length decreases tensile strength (due to reduced crosslink density) while improving impact toughness (due to increased dispersive surface energy) [1]. Given its intermediate C14 chain length, TDSA is expected to offer a balanced profile of tensile and impact properties, positioned between the performance of dodecenyl succinic anhydride (C12) and hexadecenyl succinic anhydride (C16) [1].

Epoxy Curing Mechanical Properties Thermoset Polymers

TDSA Research & Industrial Applications


Starch Modification for Pickering Emulsions

TDSA is specifically advantageous in processes utilizing high-power ultrasound to enhance starch succinylation, as demonstrated by its significantly increased modification efficiency under 450 W ultrasound compared to conventional methods [1]. This makes it a preferred choice for producing amphiphilic starches for food and non-food Pickering emulsions, where ultrasound is a key processing parameter [1].

Hydrophobic Functionalization of Minerals & Fillers

TDSA is highly effective for grafting long hydrophobic chains onto mineral surfaces, achieving water contact angles up to 101.3° as demonstrated with tourmaline [2]. This application is critical for creating water-repellent fillers in polymer composites, coatings, and functional materials where enhanced compatibility with hydrophobic matrices is required [2].

Enzyme Modification for Enhanced Biocatalysis

TDSA enables high-efficiency chemical modification of enzymes, achieving up to 50% amino group acylation with minimal activity loss and an 8.4-fold increase in ester-synthesis rate for lipases [3]. This is particularly valuable in industrial biocatalysis, where maintaining enzyme stability while boosting activity is paramount [3].

Epoxy Curing for Balanced Mechanical Performance

Based on class-level trends, TDSA's C14 chain offers a strategic middle-ground in epoxy formulations, providing a balance between the higher tensile strength of shorter-chain ASAs (C8, C12) and the improved impact toughness of longer-chain analogs (C16, C18) [4]. It is well-suited for applications requiring moderate crosslink density and enhanced toughness [4].

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